3-Chloro-5-nitrobenzoyl chloride
Overview
Description
3-Chloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitrobenzoyl chloride can be synthesized through the chlorination of 3-chloro-5-nitrobenzoic acid using reagents such as phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), or thionyl chloride (SOCl2) . The reaction typically involves heating the acid with the chlorinating agent to produce the desired acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Hydrolysis: It can hydrolyze in the presence of water to form 3-chloro-5-nitrobenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products:
Amides and Esters: Formed from substitution reactions.
3-Chloro-5-nitroaniline: Formed from the reduction of the nitro group.
3-Chloro-5-nitrobenzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-5-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-Nitrobenzoyl chloride: Similar structure but lacks the chlorine substituent.
4-Nitrobenzoyl chloride: Nitro group positioned at the fourth position instead of the fifth.
2-Chloro-5-nitrobenzoyl chloride: Chlorine substituent at the second position.
Uniqueness: 3-Chloro-5-nitrobenzoyl chloride is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various organic compounds with specific functional properties.
Biological Activity
3-Chloro-5-nitrobenzoyl chloride is an organic compound that exhibits significant biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₄ClN₁O₄
- Molecular Weight : 201.56 g/mol
- CAS Number : 34662-36-7
- Structure : The compound contains a chloro group and a nitro group attached to a benzoyl chloride framework, which contributes to its reactivity and biological activity.
This compound primarily acts as an acylating agent. The presence of the nitro group enhances its electrophilic character, making it a potent reagent in various biochemical reactions. Its mechanism often involves the formation of acyl-enzyme intermediates, which can lead to inhibition of specific enzymes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study demonstrated that the presence of nitro groups is crucial for high antitubercular activity, suggesting that similar mechanisms may apply to this compound .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : It has been suggested that compounds with similar functionalities can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in the nervous system .
- Enteropeptidase : A related study found that modifications at specific positions on the benzene ring significantly affected the IC50 values against human enteropeptidase, indicating potential applications in digestive enzyme modulation .
Table 1: In Vitro Activities Against Enteropeptidase
Compound | R₁ | R₂ | IC50 (nM) | T₁/₂ (min) |
---|---|---|---|---|
2a | H | H | 94 | >120 |
3c | H | Cl | 57 | 14 |
3d | H | F | 7.4 | 6.1 |
This table illustrates the potency of different derivatives in inhibiting enteropeptidase, highlighting how substituents can modulate activity significantly .
Antimicrobial Studies
In another study focusing on antimicrobial efficacy, it was found that compounds with a nitro group exhibited enhanced activity against multi-drug resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that both chloro and nitro groups are essential for maintaining biological activity .
Properties
IUPAC Name |
3-chloro-5-nitrobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHISLJCLOFRSHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613252 | |
Record name | 3-Chloro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89629-90-3 | |
Record name | 3-Chloro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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